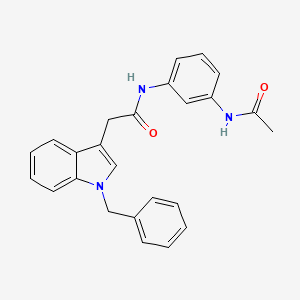![molecular formula C16H30Cl3N3O2 B2490495 2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride CAS No. 1427378-91-3](/img/structure/B2490495.png)
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride is a complex organic compound used primarily in scientific research It contains a piperazine ring, a phenoxy group, and an aminoethyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride typically involves several key steps:
Formation of the Phenoxyethyl Group: : This is achieved by reacting an appropriate phenol derivative with a suitable alkylating agent.
Synthesis of the Piperazine Derivative: : The phenoxyethyl group is then introduced to a piperazine derivative through a nucleophilic substitution reaction.
Incorporation of the Aminoethyl Group: : The aminoethyl group is attached via reductive amination or similar synthetic methods.
Formation of the Trihydrochloride Salt: : The final step involves converting the compound to its trihydrochloride form through the reaction with hydrochloric acid.
Industrial Production Methods
In an industrial setting, these steps are typically carried out on a larger scale with optimized reaction conditions to enhance yield and purity. Automation and continuous flow processes are often employed to increase efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: : This reaction can modify the aminoethyl group or other susceptible sites within the molecule.
Reduction: : Reductive conditions may alter the compound's functional groups or overall structure.
Substitution: : The phenoxy and amino groups may participate in substitution reactions, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Including various alkyl halides and nucleophiles.
Major Products
Depending on the reaction conditions and reagents used, the major products formed from these reactions can vary. For example:
Oxidation: : May yield nitroso or nitro derivatives.
Reduction: : Could produce reduced forms of the phenoxy or piperazine rings.
Substitution: : Potentially generates new functionalized compounds with altered biological activity.
Scientific Research Applications
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules and pathways.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism by which 2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride exerts its effects can vary depending on its application. some common molecular targets and pathways include:
Receptor Binding: : The compound may interact with specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: : It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: : May influence intracellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
When compared to other compounds with similar structures or functions, 2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:
2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol: : Lacking the trihydrochloride component, this version may have different solubility and reactivity.
Phenoxyethyl Piperazines: : These compounds share the phenoxy and piperazine components but may differ in their additional functional groups.
Aminoethyl Phenols: : Compounds with similar amino and phenol structures but without the piperazine ring.
Properties
IUPAC Name |
2-[4-[2-[4-(2-aminoethyl)phenoxy]ethyl]piperazin-1-yl]ethanol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2.3ClH/c17-6-5-15-1-3-16(4-2-15)21-14-12-19-9-7-18(8-10-19)11-13-20;;;/h1-4,20H,5-14,17H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNVITNHTCYQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC=C(C=C2)CCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2490423.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)




![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2490433.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

